
Acetic acid, chlorodifluoro-, trifluoromethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, chlorodifluoro-, trifluoromethyl ester is a chemical compound with the molecular formula C4H2ClF5O2 It is an ester derived from acetic acid, where the hydrogen atoms are replaced by chlorodifluoro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chlorodifluoro-, trifluoromethyl ester typically involves the esterification of acetic acid with chlorodifluoroacetic acid and trifluoromethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction environments ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, chlorodifluoro-, trifluoromethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester can participate in substitution reactions where the chlorodifluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, chlorodifluoro-, trifluoromethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their chemical stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of acetic acid, chlorodifluoro-, trifluoromethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, difluoro-, trifluoromethyl ester
- Acetic acid, chlorodifluoro-, difluoromethyl ester
- Acetic acid, trifluoro-, trifluoromethyl ester
Uniqueness
Acetic acid, chlorodifluoro-, trifluoromethyl ester is unique due to the presence of both chlorodifluoro and trifluoromethyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
557745-34-3 |
|---|---|
Molekularformel |
C3ClF5O2 |
Molekulargewicht |
198.47 g/mol |
IUPAC-Name |
trifluoromethyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C3ClF5O2/c4-2(5,6)1(10)11-3(7,8)9 |
InChI-Schlüssel |
JWNBRSRIAIRHES-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


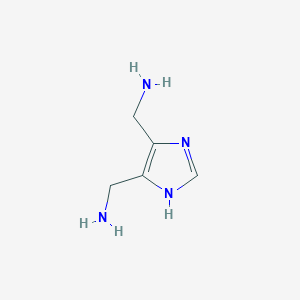
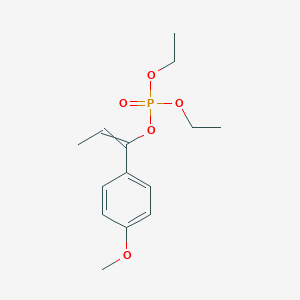

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
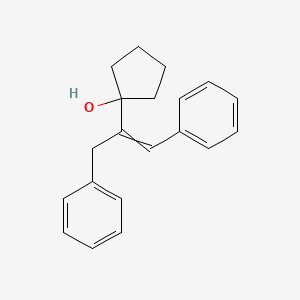

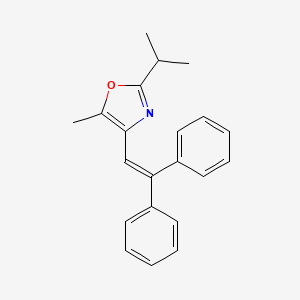
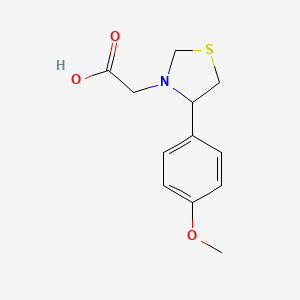
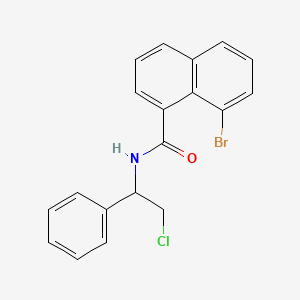
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
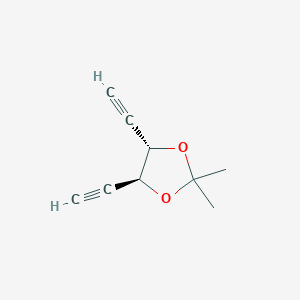
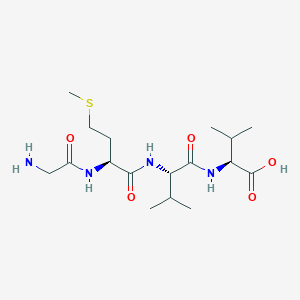
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)

